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Compound of Interest

Ethyl 3-amino-5-bromo-1-
Compound Name:
benzofuran-2-carboxylate

Cat. No.: B1298458

Introduction

The molecular formula C11H10BrNO3 represents a number of isomeric chemical compounds.
Without additional structural information, a single definitive IUPAC (International Union of Pure
and Applied Chemistry) name cannot be assigned. This technical overview addresses this
ambiguity by identifying several known isomers corresponding to this formula. For each isomer,
the correct IUPAC name, Chemical Abstracts Service (CAS) number, and a summary of any
available data are provided. However, it is critical to note that detailed public-domain
information regarding the biological activities, signaling pathways, and comprehensive
experimental protocols for these specific compounds is exceedingly scarce. Therefore, the
creation of an in-depth technical guide with extensive quantitative data and detailed
experimental workflows, as initially requested, is not feasible at this time.

Identified Isomers of C11H10BrNO3

Several distinct chemical structures share the molecular formula C11H10BrNO3. The following
sections detail the IUPAC nomenclature and available information for the most prominent
examples found in chemical databases.

4-bromo-N-(2-oxooxolan-3-yl)benzamide

o |[UPAC Name: 4-bromo-N-(2-oxooxolan-3-yl)benzamide
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e CAS Number: 77694-34-9

This compound consists of a benzamide structure where the nitrogen is substituted with a 2-
oxooxolan-3-yl group, and a bromine atom is attached to the para-position of the benzene ring.

Available Data: Information on this specific isomer is limited primarily to chemical supplier
databases. While there is mention of its potential for use in medicinal chemistry, including
possible enzyme inhibition, antimicrobial, or anti-inflammatory properties, there is a lack of
peer-reviewed studies detailing its biological effects. No quantitative data on its biological
activity or detailed experimental protocols are publicly available.

5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one
e |[UPAC Name: 5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one
e CAS Number: 76325-66-1

This isomer is a derivative of oxindole, a bicyclic structure containing a fused benzene and
pyrrolidinone ring system. It is substituted with a bromine atom at the 5-position, a hydroxyl
group at the 3-position, and a 2-oxopropyl group also at the 3-position.

Available Data: Similar to the first isomer, this compound is listed in chemical databases and by
suppliers, but there is no significant body of scientific literature describing its synthesis,
biological evaluation, or mechanism of action.

4-(4-bromo-2-methylanilino)-4-oxobut-2-enoic acid
o IUPAC Name: 4-(4-bromo-2-methylanilino)-4-oxobut-2-enoic acid

e CAS Number: 175205-16-0

This compound is a derivative of but-2-enoic acid, featuring an amide linkage to a 4-bromo-2-
methylaniline moiety.

Available Data: There is a notable absence of in-depth research on the biological properties of
this specific molecule in the public domain.

Summary of Available Information
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The table below summarizes the basic identifiers for the known isomers of C11H10BrNO3.

IUPAC Name CAS Number
4-bromo-N-(2-oxooxolan-3-yl)benzamide 77694-34-9
5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-
Y y-3{ propy) 76325-66-1
one
4-(4-bromo-2-methylanilino)-4-oxobut-2-enoic
175205-16-0

acid

Limitations and Conclusion

A comprehensive investigation for scientific literature pertaining to the biological activity,
experimental protocols, and associated signaling pathways for the identified isomers of
C11H10BrNO3 did not yield sufficient data to construct the requested in-depth technical guide.
The core requirements of quantitative data tables, detailed experimental methodologies, and
visualizations of molecular pathways cannot be met due to the absence of published research
in these areas.

Researchers, scientists, and drug development professionals interested in this molecular
formula should be aware of its structural ambiguity. Any future work would likely require the
unambiguous synthesis and subsequent biological evaluation of a specific, targeted isomer to
generate the type of in-depth data required for a comprehensive technical whitepaper. At
present, such a resource cannot be compiled from the available scientific literature.

 To cite this document: BenchChem. [The Ambiguity of C11H10BrNO3: An Analysis of Known
Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1298458#iupac-name-for-c11h10brno3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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